(4-Phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
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Overview
Description
(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an isopropylphenyl group and a phenylpiperazino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
(3-FLUORO-4-ISOPROPYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE: A similar compound with a fluorine substituent instead of a hydrogen atom on the phenyl ring.
(2,4-DIHYDROXY-5-ISOPROPYLPHENYL)-[5-(4-METHYLPIPERAZIN-1-YLMETHYL)-1,3-DIHYDROISOINDOL-2-YL]METHANONE: Another related compound with additional hydroxyl groups and a different core structure
Uniqueness
(4-ISOPROPYLPHENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C20H24N2O/c1-16(2)17-8-10-18(11-9-17)20(23)22-14-12-21(13-15-22)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
HXFRQNKRUCEWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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